Summary of Application: Brivanib alaninate has been investigated for its efficacy in treating HCC, the most common type of liver cancer . It targets the VEGFR and FGFR pathways, which are crucial for tumor growth and angiogenesis.
Methods of Application: Clinical trials have administered Brivanib alaninate orally at varying doses to assess its therapeutic impact on HCC patients .
Results: Studies have shown that Brivanib alaninate can significantly suppress tumor growth, reduce microvessel density, and induce apoptosis in HCC models . It has demonstrated a decrease in phosphorylated VEGFR-2, which correlates with its anti-tumor activity.
Summary of Application: The pharmacokinetic properties of Brivanib alaninate are crucial for understanding its metabolism and disposition in the body, which informs dosing regimens for therapeutic use .
Methods of Application: Preclinical studies involved administering intravenous or oral doses of Brivanib alaninate to model organisms, followed by analysis of metabolic stability in liver and intestinal fractions, plasma, and cells .
Results: Brivanib alaninate showed good oral bioavailability and was efficiently converted to the active form, brivanib. The clearance rate in humans is anticipated to be low to intermediate, with a high volume of distribution .
Summary of Application: Brivanib alaninate’s role in drug delivery focuses on its formulation and the impact of excipients on its release and bioavailability .
Methods of Application: Methodologies have been developed to assess the biorelevance of drug release and the impact of drug-excipient binding interactions using Brivanib alaninate as a model compound .
Results: The studies concluded that Brivanib alaninate offers an effective mode of oral delivery for the active drug, brivanib, with changes in cellular and vascular activities accompanying its efficacy .
Summary of Application: Brivanib alaninate has been extensively studied in clinical trials for its potential to treat various cancers, including cervical and colorectal cancers .
Methods of Application: Patients received Brivanib alaninate as part of controlled clinical trials to evaluate its safety, efficacy, and pharmacodynamics .
Results: The trials have shown promising results, with some patients experiencing partial responses and disease stabilization. The overall survival benefit varied across studies .
Summary of Application: In cancer therapy, Brivanib alaninate is explored for its dual inhibition of VEGFR and FGFR, which are involved in tumor angiogenesis and growth .
Methods of Application: Mouse models of human cancer were treated with Brivanib alaninate to evaluate its antineoplastic activity .
Results: The treatment led to growth inhibition in various cancer models, with a positive correlation between FGFR expression levels and sensitivity to Brivanib alaninate .
Summary of Application: In molecular biology, Brivanib alaninate is used to study the signaling pathways involved in cancer development and progression .
Methods of Application: Cell lines and patient-derived xenografts were treated with Brivanib alaninate to investigate its effects on VEGFR-2 and FGFR-1 signaling pathways .
Results: Brivanib alaninate inhibited key phosphorylation events in these pathways, leading to reduced tumor growth and angiogenesis in preclinical models .
Summary of Application: Brivanib alaninate has been explored for its therapeutic potential in treating solid tumors beyond hepatocellular carcinoma, including metastatic colorectal cancer (MCRC) .
Methods of Application: The drug has been administered to patients with various solid tumors in clinical trials to evaluate its efficacy and safety profile .
Summary of Application: As an anti-angiogenic agent, Brivanib alaninate is used to inhibit the formation of new blood vessels that supply nutrients to tumors .
Methods of Application: It is administered to patients with advanced cancers, and its effects on tumor vasculature are monitored through imaging and biomarker analysis .
Results: Brivanib alaninate has been shown to reduce tumor vascularization, leading to decreased tumor growth and potential improvement in patient outcomes .
Summary of Application: Research has investigated the use of Brivanib alaninate in combination with other chemotherapeutic agents to enhance cancer treatment efficacy .
Methods of Application: Patients receive a regimen that includes Brivanib alaninate alongside standard chemotherapy drugs, with dosing adjusted based on tolerance and response .
Results: Some studies have indicated that the combination of Brivanib alaninate with other drugs can lead to better control of tumor progression and longer progression-free survival .
Summary of Application: Brivanib alaninate’s impact on VEGFR and FGFR pathways is used to develop biomarkers for predicting response to therapy in cancer patients .
Methods of Application: Tissue samples from treated patients are analyzed for changes in receptor phosphorylation and expression levels as potential predictive biomarkers .
Results: The presence of certain biomarkers has been correlated with a better response to Brivanib alaninate, aiding in the personalization of cancer treatment .
Summary of Application: Brivanib alaninate is utilized in preclinical models to study its pharmacological effects and to screen for potential resistance mechanisms .
Methods of Application: Animal models and cell lines are treated with the drug, and molecular analyses are conducted to understand its impact on cancer cells .
Results: These studies have provided insights into the molecular underpinnings of Brivanib alaninate’s action and have identified potential resistance pathways .
Summary of Application: The development and regulatory evaluation of Brivanib alaninate contribute to the field of regulatory science, informing drug approval processes .
Methods of Application: Data from clinical trials and other studies are compiled and analyzed to meet regulatory requirements for drug approval .
Brivanib alaninate (INN/USAN), also known as BMS-582664, is an investigational, anti-tumorigenic drug designed for oral administration []. Developed by Bristol-Myers Squibb, it held promise for the treatment of hepatocellular carcinoma (HCC), the most common form of liver cancer []. However, development of the drug has been discontinued [].
The significance of brivanib alaninate lies in its targeting of multiple pathways involved in tumor growth and development, particularly in HCC []. It belongs to the class of multitargeted tyrosine kinase inhibitors (TKIs), similar to sorafenib, a currently used treatment for HCC [, ].
Detailed information regarding the specific synthesis or decomposition reactions of brivanib alaninate is not publicly available due to the proprietary nature of drug development.
Similar to the molecular structure, specific data on the physical and chemical properties of brivanib alaninate, such as melting point, boiling point, and solubility, is limited due to its discontinued development.
Brivanib alaninate functions as a dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases [, ]. VEGFR and FGFR play a significant role in angiogenesis (formation of new blood vessels) and tumor growth [, ]. By inhibiting these kinases, brivanib alaninate aimed to disrupt the signaling pathways that promote tumor growth and blood vessel formation, ultimately starving the tumor of nutrients and oxygen [, ].